2-(2-Methoxybenzoyl)-3-methylpyridine

Vue d'ensemble

Description

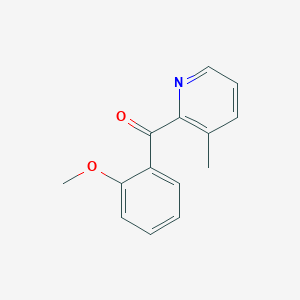

2-(2-Methoxybenzoyl)-3-methylpyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 2-methoxybenzoyl group at the second position and a methyl group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxybenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 2-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methylpyridine+2-methoxybenzoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction of the carbonyl group in the 2-methoxybenzoyl moiety can yield the corresponding alcohol.

Substitution: The compound can participate in electrophilic substitution reactions, especially at the pyridine ring, due to the electron-withdrawing nature of the 2-methoxybenzoyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of 2-(2-methoxybenzoyl)-3-carboxypyridine.

Reduction: Formation of 2-(2-methoxybenzyl)-3-methylpyridine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 2-(2-Methoxybenzoyl)-3-methylpyridine, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess activity against both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics . The compound's structure allows it to interact effectively with bacterial enzymes, leading to inhibition of growth.

Antitubercular Agents

Pyridine derivatives have been identified as promising candidates for treating tuberculosis. Compounds similar to this compound are being investigated for their efficacy against Mycobacterium tuberculosis, particularly in resistant strains. Structure-based drug design strategies have been employed to optimize these compounds for enhanced activity and reduced toxicity .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyridine derivatives. The compound's ability to modulate inflammatory pathways presents opportunities for developing treatments for conditions such as arthritis and other inflammatory diseases .

Materials Science

Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its functional groups allow for the formation of copolymers with specific properties tailored for applications in coatings, adhesives, and other materials. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of advanced electronic materials .

Agricultural Chemistry

Pesticide Development

The structural features of this compound suggest potential applications in pesticide formulation. Its efficacy against certain pests and pathogens can be explored to develop environmentally friendly agrochemicals that enhance crop protection while minimizing ecological impact .

Herbicide Activity

Research into the herbicidal properties of pyridine derivatives indicates that compounds like this compound may inhibit specific biochemical pathways in plants, leading to effective weed control strategies. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(2-Methoxybenzoyl)-3-methylpyridine depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of the methoxybenzoyl group can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparaison Avec Des Composés Similaires

- 2-(2-Methoxybenzoyl)pyridine

- 3-Methyl-2-benzoylpyridine

- 2-(2-Methoxyphenyl)-3-methylpyridine

Comparison: 2-(2-Methoxybenzoyl)-3-methylpyridine is unique due to the specific positioning of the methoxybenzoyl and methyl groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted applications.

Activité Biologique

2-(2-Methoxybenzoyl)-3-methylpyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C12H13NO3

- CAS Number: 120280-99-1

- Molecular Weight: 219.24 g/mol

The compound features a pyridine ring substituted with a methoxybenzoyl group and a methyl group, contributing to its unique chemical properties and biological activities.

Antimicrobial Properties

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of various gram-positive and gram-negative bacteria. The zones of inhibition (ZI) for these compounds were comparable to standard antibiotics like cefixime and azithromycin, indicating their potential as alternative antimicrobial agents .

Anticancer Activity

This compound has been investigated for its anticancer properties. Recent studies have highlighted its ability to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects against specific tumor types. The mechanism involves the disruption of cellular pathways essential for tumor growth and survival. For example, compounds with similar structures have shown promising results in inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Enzymatic assays have demonstrated that it can inhibit key enzymes involved in various biochemical pathways, which could lead to therapeutic applications in diseases where these enzymes are dysregulated. For instance, inhibition of acetylcholinesterase (AChE) has been linked to potential treatments for Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study examining the anticancer effects of this compound, researchers treated FaDu hypopharyngeal tumor cells with varying concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity compared to standard treatments like bleomycin. This suggests that modifications to the compound's structure may enhance its efficacy against specific cancer types.

The proposed mechanism of action for this compound involves:

- Binding to Enzymes: The compound may bind to active sites on enzymes, inhibiting their function.

- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells, leading to cell death.

- Disruption of Signaling Pathways: By interfering with critical signaling pathways (e.g., PI3K/Akt/mTOR), it can halt tumor progression.

Propriétés

IUPAC Name |

(2-methoxyphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-5-9-15-13(10)14(16)11-7-3-4-8-12(11)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVCZFSZYUCEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.